molecular formula C11H18N2O2 B12905887 Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)- CAS No. 57068-21-0

Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)-

Cat. No.: B12905887
CAS No.: 57068-21-0
M. Wt: 210.27 g/mol
InChI Key: DVJFUZCNOOPYIS-UHFFFAOYSA-N
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Description

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide typically involves the reaction of N-butylacetamide with 4,5-dimethyloxazole. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted amides.

Scientific Research Applications

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the acetamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-butylacetamide: A simpler amide without the oxazole ring.

    N-(4,5-dimethyloxazol-2-yl)acetamide: Lacks the butyl group.

    N-butyl-N-(4-methyloxazol-2-yl)acetamide: Similar structure with a different substitution pattern on the oxazole ring.

Uniqueness

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide is unique due to the presence of both the butyl group and the 4,5-dimethyloxazole ring. This combination imparts specific chemical and biological properties that are not found in the simpler analogs. The presence of the oxazole ring enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

57068-21-0

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C11H18N2O2/c1-5-6-7-13(10(4)14)11-12-8(2)9(3)15-11/h5-7H2,1-4H3

InChI Key

DVJFUZCNOOPYIS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=C(O1)C)C)C(=O)C

Origin of Product

United States

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